molecular formula C10H15N3O B1285645 (6-Morpholinopyridin-3-yl)methanamine CAS No. 771572-26-0

(6-Morpholinopyridin-3-yl)methanamine

Cat. No.: B1285645
CAS No.: 771572-26-0
M. Wt: 193.25 g/mol
InChI Key: QXGZUDFSJASRPB-UHFFFAOYSA-N
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Description

(6-Morpholinopyridin-3-yl)methanamine is a chemical compound with the molecular formula C10H15N3O. It is characterized by the presence of a morpholine ring attached to a pyridine ring, with a methanamine group at the 3-position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

(6-Morpholinopyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase (AK). This inhibition leads to an increase in adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase, and its inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting adenosine kinase, it increases extracellular adenosine concentrations, which in turn reduces cellular excitability at sites of tissue injury and inflammation . This compound has been shown to produce powerful analgesic effects in rodent models of experimental neuropathic pain through the A3 adenosine receptor signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with adenosine kinase. The compound is a potent non-nucleoside adenosine kinase inhibitor with an IC50 value of 1.7 nM . It selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine. The inhibition of adenosine kinase by this compound is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, and it has been shown to produce long-term effects on cellular function in both in vitro and in vivo studies . The inhibition of adenosine kinase by this compound is reversible after 4 hours of dialysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces acute thermal nociception in mice by a non-opioid, non-nonsteroidal anti-inflammatory drug, adenosine A1 receptor-mediated mechanism . At higher doses, toxic or adverse effects may be observed, although specific threshold effects have not been detailed in the available literature .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of adenosine kinase. This inhibition leads to an increase in extracellular adenosine concentrations, which enhances the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase and affects metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding interactions with adenosine kinase and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, although detailed information on its subcellular localization and effects on activity or function is limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholinopyridin-3-yl)methanamine typically involves the reaction of 3-chloropyridine with morpholine under suitable conditions to

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZUDFSJASRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585408
Record name 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771572-26-0
Record name 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(morpholin-4-yl)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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